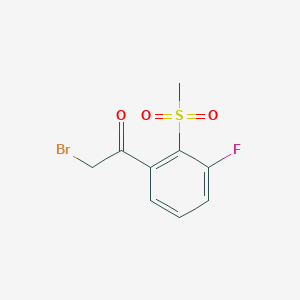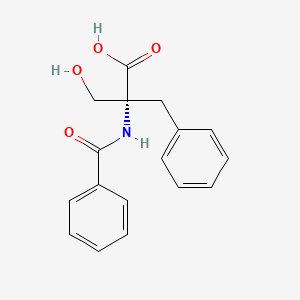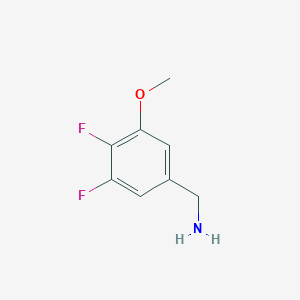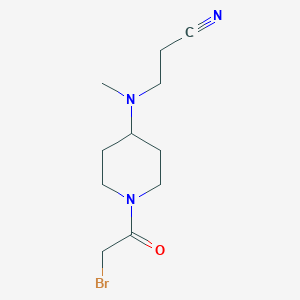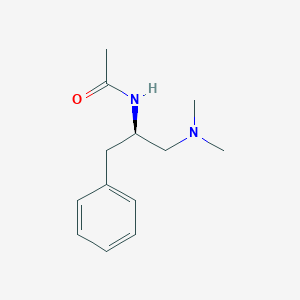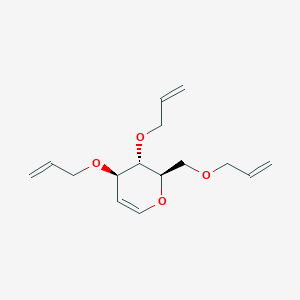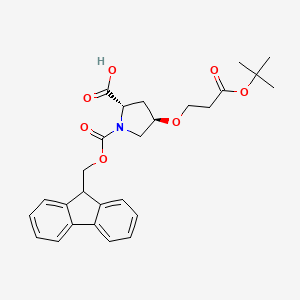
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule often used in synthetic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxy group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups (Fmoc and tert-butoxy) are particularly useful in peptide synthesis, allowing for selective deprotection and further functionalization.
Biology
In biological research, derivatives of this compound are used to study enzyme mechanisms and protein interactions. The Fmoc group is often employed in solid-phase peptide synthesis (SPPS), a crucial technique for creating peptides and small proteins.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation. The tert-butoxy group serves a similar protective function for carboxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxyproline: Similar structure but with a hydroxyl group instead of the tert-butoxy group.
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid: Contains an amino group instead of the tert-butoxy group.
Uniqueness
The unique combination of the Fmoc and tert-butoxy groups in (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid provides distinct advantages in synthetic chemistry. These protecting groups allow for selective reactions and deprotection steps, making the compound highly versatile for various applications.
Propriétés
Formule moléculaire |
C27H31NO7 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO7/c1-27(2,3)35-24(29)12-13-33-17-14-23(25(30)31)28(15-17)26(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,30,31)/t17-,23+/m1/s1 |
Clé InChI |
HEMJMHCVPMXSLK-HXOBKFHXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


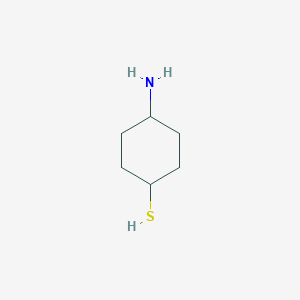


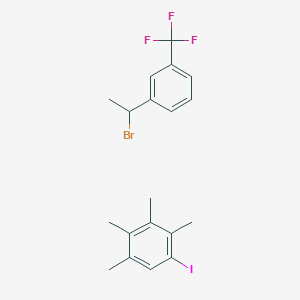

![(R)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12830680.png)
